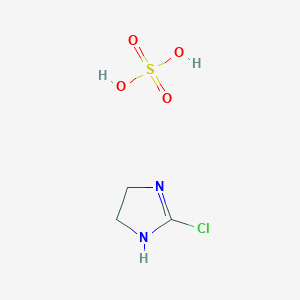

2-Chloroimidazoline sulfate

Description

Properties

IUPAC Name |

2-chloro-4,5-dihydro-1H-imidazole;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClN2.H2O4S/c4-3-5-1-2-6-3;1-5(2,3)4/h1-2H2,(H,5,6);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHOUEQLAZZYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)Cl.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80500619 | |

| Record name | Sulfuric acid--2-chloro-4,5-dihydro-1H-imidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54255-12-8 | |

| Record name | Sulfuric acid--2-chloro-4,5-dihydro-1H-imidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloroimidazoline Sulfate and Precursors

Direct Synthesis Routes to 2-Chloroimidazoline

Direct routes to 2-chloroimidazoline primarily involve the formation of the imidazoline (B1206853) ring from acyclic precursors. These methods often employ catalytic processes to facilitate the cyclization.

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds like imidazolines. These reactions typically involve the condensation of a diamine with a suitable electrophile.

While nickel-catalyzed cyclization of amido-nitriles is a known method for the synthesis of certain imidazole (B134444) derivatives, its specific application for the direct synthesis of 2-substituted imidazolines is less commonly documented. The general principle involves the coordination of the nickel catalyst to the nitrile and amide functionalities, facilitating an intramolecular cyclization. This approach is valued for its ability to form the heterocyclic ring with high efficiency. For the synthesis of an imidazoline precursor, this would typically involve the reaction of an N-(2-aminoethyl)amide with a nitrile in the presence of a nickel catalyst. The reaction conditions, such as solvent, temperature, and catalyst loading, are critical for optimizing the yield and purity of the product.

Several other catalytic methods are effective for the synthesis of the 2-imidazoline ring. A common and efficient method involves the reaction of nitriles with ethylenediamine (B42938). Various catalysts can be employed to promote this condensation reaction.

One notable approach uses sodium hydrosulfide (B80085) as a catalyst. This method provides a simple and efficient one-pot synthesis of 2-imidazolines from a range of nitriles. The reaction is typically carried out by refluxing the nitrile and ethylenediamine in the presence of a catalytic amount of sodium hydrosulfide, resulting in high yields.

Another effective catalytic system employs silica-supported tungstosilicic acid. This heterogeneous catalyst facilitates the reaction between nitriles and ethylenediamine or 1,2-propanediamine under reflux conditions. The advantages of this method include good to high yields, moderate reaction times, and the potential for large-scale synthesis.

The following table summarizes the synthesis of various 2-imidazolines using a sodium hydrosulfide catalyst, demonstrating the scope of the reaction with different substituted benzonitriles.

Table 1: Synthesis of 2-Imidazolines from Nitriles Catalyzed by Sodium Hydrosulfide

| Entry | Nitrile Substrate | Product | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzonitrile | 2-Phenyl-2-imidazoline | 1.5 | 91 |

| 2 | p-Toluonitrile | 2-(p-Tolyl)-2-imidazoline | 1.5 | 95 |

| 3 | o-Toluonitrile | 2-(o-Tolyl)-2-imidazoline | 2.0 | 92 |

| 4 | m-Toluonitrile | 2-(m-Tolyl)-2-imidazoline | 2.0 | 93 |

| 5 | p-Chlorobenzonitrile | 2-(4-Chlorophenyl)-2-imidazoline | 1.5 | 96 |

| 6 | p-Anisonitrile | 2-(4-Methoxyphenyl)-2-imidazoline | 1.5 | 94 |

Halogenation is a critical step in the synthesis of 2-chloroimidazoline from precursors that already contain the imidazoline ring. This can be achieved through various methods, including the conversion of a hydroxyl group or the deoxygenative chlorination of an N-oxide.

The conversion of a hydroxymethyl group on an imidazole or imidazoline ring to a chloromethyl group is a standard transformation in organic synthesis. While specific literature on the chlorination of 2-(hydroxymethyl)imidazoline is not abundant, the general principles of alcohol chlorination are applicable. Reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are commonly used for this purpose.

The reaction with thionyl chloride, for instance, would involve treating 2-(hydroxymethyl)imidazoline with SOCl₂, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the desired 2-(chloromethyl)imidazoline. Careful control of the reaction temperature is necessary to prevent side reactions.

A highly efficient and expeditious method for the synthesis of 2-chloroimidazoles, which can be seen as a related precursor, involves the deoxygenative chlorination of imidazole N-oxides. A notable protocol uses oxalyl chloride as the chlorinating agent under solvent-free and metal-free conditions.

This reaction is conducted at room temperature by simply mixing the imidazole N-oxide with oxalyl chloride, often with the addition of a base such as triethylamine. The reaction is typically complete within 10-20 minutes and provides excellent yields of the corresponding 2-chloroimidazole. This method is attractive due to its mild conditions, short reaction time, and high efficiency.

The scope of this reaction has been demonstrated with a variety of substituted imidazole N-oxides, as detailed in the following table.

Table 2: Deoxygenative Chlorination of Imidazole N-Oxides with Oxalyl Chloride

| Entry | Imidazole N-oxide Substrate | Product | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | 1,4,5-Trimethyl-1H-imidazole 3-oxide | 2-Chloro-1,4,5-trimethyl-1H-imidazole | 10 | 94 |

| 2 | 1-Ethyl-4,5-dimethyl-1H-imidazole 3-oxide | 2-Chloro-1-ethyl-4,5-dimethyl-1H-imidazole | 15 | 92 |

| 3 | 1-Butyl-4,5-dimethyl-1H-imidazole 3-oxide | 1-Butyl-2-chloro-4,5-dimethyl-1H-imidazole | 15 | 90 |

| 4 | 4,5-Dimethyl-1-phenyl-1H-imidazole 3-oxide | 2-Chloro-4,5-dimethyl-1-phenyl-1H-imidazole | 20 | 88 |

| 5 | 1-(4-Chlorophenyl)-4,5-dimethyl-1H-imidazole 3-oxide | 2-Chloro-1-(4-chlorophenyl)-4,5-dimethyl-1H-imidazole | 20 | 85 |

| 6 | 1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide | 2-Chloro-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole | 15 | 90 |

Halogenation Procedures

Chlorination of Substituted Imidazolines

The introduction of a chlorine atom at the 2-position of the imidazoline ring is a key transformation in the synthesis of 2-chloroimidazoline. This can be achieved through various chlorination methods, often involving the reaction of a suitable imidazoline precursor with a chlorinating agent. While specific methods for the direct chlorination of 2-imidazoline to yield 2-chloroimidazoline are not extensively detailed in readily available literature, general principles of heterocyclic chemistry suggest that precursors such as 2-imidazolinones or 2-aminoimidazolines could be converted to the 2-chloro derivative. For instance, a common synthetic strategy for introducing a chlorine atom onto a heterocyclic ring involves the use of reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) on a corresponding hydroxyl or amino precursor.

The reaction of 2-chloro-4,5-dihydroimidazole with hydroxylamine-O-sulfonic acid to prepare 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate demonstrates the existence and utility of 2-chloro-substituted dihydroimidazoles as synthetic intermediates. nih.gov The synthesis of various 2-substituted imidazolines often involves the condensation of 1,2-diamines with nitriles or esters, and subsequent functional group manipulation can lead to the desired 2-chloro derivative. researchgate.net

Formation of 2-Chloroimidazoline Sulfate (B86663) Salt

The inherent reactivity of 2-chloroimidazoline necessitates its conversion into a more stable salt form for practical handling and storage. The sulfate salt is a common choice for this purpose.

The formation of a salt, such as the sulfate, is a widely employed strategy to enhance the stability of organic compounds. In the case of 2-chloroimidazoline, the basic nitrogen atoms in the imidazoline ring can be protonated by an acid, forming a salt. The choice of sulfuric acid to form the sulfate salt is advantageous due to its non-volatile nature and its ability to form crystalline salts. The stabilization effect of sulfate salts on certain molecules has been noted in other contexts, such as the stabilizing effect of guanidine (B92328) sulfate on proteins through preferential hydration. nih.gov This principle of stabilization through salt formation is directly applicable to reactive intermediates like 2-chloroimidazoline.

The isolation of 2-chloroimidazoline sulfate is typically achieved through precipitation from a suitable solvent. After the reaction between 2-chloroimidazoline and sulfuric acid in an appropriate medium, the resulting sulfate salt, being less soluble than the starting materials, will precipitate out of the solution.

Key Steps in Precipitation and Isolation:

| Step | Description |

| Solvent Selection | The choice of solvent is critical. A solvent in which the sulfate salt has low solubility but the reactants are reasonably soluble is ideal. Common choices include alcohols or ethereal solvents. |

| Precipitation | The precipitation can be induced by cooling the reaction mixture, adding a non-polar co-solvent to reduce the solubility of the salt, or by concentrating the solution. |

| Filtration | The precipitated solid is collected by filtration, using standard laboratory techniques such as vacuum filtration. |

| Washing | The isolated solid is washed with a cold, non-polar solvent to remove any unreacted starting materials or soluble impurities. |

| Drying | The final product is dried under vacuum to remove any residual solvent, yielding the purified 2-chloroimidazoline sulfate. |

Synthesis of Key Precursors to 2-Chloroimidazoline

Preparation of 2-Aminoimidazole Sulfate Derivatives

2-Aminoimidazole and its derivatives are crucial precursors for the synthesis of 2-chloroimidazoline. A notable method for the synthesis of 2-aminoimidazole sulfate involves the reaction of an aminoacetaldehyde acetal (B89532) with S-methylisothiouronium sulfate. google.com This reaction provides a direct route to the sulfate salt of 2-aminoimidazole.

Reaction Scheme for 2-Aminoimidazole Sulfate Synthesis:

| Reactant 1 | Reactant 2 | Product |

| Aminoacetaldehyde acetal | S-methylisothiouronium sulfate | 2-Aminoimidazole sulfate |

This synthetic approach is advantageous as it avoids rearrangement and translocation reactions, proceeds under mild conditions, and is suitable for industrial-scale production. google.com The resulting 2-aminoimidazole sulfate can then be converted to 2-chloroimidazoline through a diazotization reaction followed by a Sandmeyer-type chlorination. google.com

Synthetic Approaches to Imidazole N-Oxide Intermediates

Imidazole N-oxides are versatile intermediates in the synthesis of various imidazole derivatives. nih.govresearchgate.net The N-oxide functionality can activate the imidazole ring for subsequent functionalization, providing a pathway to introduce substituents at specific positions. mdpi.com

One common method for the synthesis of 2-unsubstituted imidazole N-oxides involves the condensation of α-hydroxyiminoketones with formaldimines. mdpi.com Mechanochemical approaches, such as ball-milling, have been shown to improve the yields of these reactions compared to traditional solution-phase synthesis. mdpi.com

Comparison of Synthetic Methods for Imidazole N-Oxides:

| Method | Description | Advantages |

| Solution-Phase Synthesis | Condensation of α-hydroxyiminoketones with formaldimines in a solvent, typically with heating. mdpi.com | Established and well-understood. |

| Mechanochemical Synthesis (Ball-Milling) | Reactants are ground together in a ball mill, often in the absence of a solvent. mdpi.com | Higher yields, shorter reaction times, and reduced solvent waste. mdpi.com |

These imidazole N-oxide intermediates can then be subjected to various transformations, including deoxygenation and substitution reactions, to generate a wide range of functionalized imidazoles that can serve as precursors to 2-chloroimidazoline. mdpi.com

Amido-Nitrile Precursor Synthesis

The construction of the imidazoline ring is achievable through various precursor strategies. One notable pathway involves the use of amido-nitrile precursors. This methodology leverages the reactivity of the nitrile group and an adjacent amide functionality to facilitate cyclization.

A general synthesis of an imidazole ring from an amido-nitrile precursor involves the cyclization of α-amido-nitriles. Research has shown that nickel-catalyzed cyclization of amido-nitriles can form disubstituted imidazoles under mild conditions. This reaction proceeds through a nickel-catalyzed addition to the nitrile, followed by tautomerization and dehydrative cyclization to yield the final imidazole product. rsc.org This approach is noted for its tolerance of a variety of functional groups, including aryl halides and other heterocycles. rsc.org

Another related approach involves the reaction of nitriles with ethylenediamine, often facilitated by a catalyst, to form 2-imidazolines. sci-hub.se While not starting from a pre-formed amido-nitrile, this reaction proceeds through an intermediate where an amido-like linkage is formed in situ before cyclization. For instance, a one-pot reaction of various nitriles with ethylenediamine in the presence of sodium hydrosulfide as a catalyst has been shown to produce 2-imidazolines in high yields. sci-hub.se Similarly, reactions using olefins, nitriles, and amines can be initiated to form imidazoline derivatives, showcasing the versatility of the nitrile group as a key building block. organic-chemistry.org

These examples highlight a fundamental strategy: the use of a nitrile group as an electrophilic site for an intramolecular or intermolecular nucleophilic attack by an amine, leading to the formation of the characteristic five-membered ring of imidazoline. The specific synthesis of 2-chloroimidazoline sulfate would require a precursor containing the necessary chlorine substituent or a subsequent chlorination step, but the core ring-forming strategy from a nitrile-containing starting material remains a viable and documented pathway.

Green Chemistry Principles in 2-Chloroimidazoline Synthesis Research

The paradigm of modern chemical synthesis is increasingly shaped by the 12 Principles of Green Chemistry, which advocate for practices like waste prevention, maximizing atom economy, and using safer solvents and reaction conditions. chemijournal.com The synthesis of heterocyclic compounds, including imidazolines, is a field ripe for the application of these principles to mitigate environmental impact and improve process efficiency. rasayanjournal.co.innih.govresearchgate.net Research in this area focuses on developing new synthetic protocols that are not only effective but also sustainable.

Development of Solvent-Free and Mild Reaction Conditions

A primary focus of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. chemijournal.comresearchgate.net Consequently, significant research has been dedicated to developing solvent-free reaction conditions for the synthesis of imidazoles and imidazolines. asianpubs.orgderpharmachemica.comscispace.com

These techniques often involve microwave irradiation or grinding of reactants, which can lead to shorter reaction times, milder conditions, and simplified product work-up. rasayanjournal.co.inderpharmachemica.com For example, the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles has been successfully achieved under solvent-free conditions using microwave irradiation with a cupric chloride catalyst. derpharmachemica.com This method highlights the advantages of being environmentally benign and cost-effective.

Below is a table summarizing various green methodologies applied to the synthesis of related heterocyclic compounds, which could be adapted for 2-chloroimidazoline synthesis.

| Heterocycle Type | Method | Catalyst | Key Advantages |

| 2,4,5-Trisubstituted Imidazoles | Microwave Irradiation (Solvent-Free) | Cupric Chloride | Rapid reaction, high purity, cost-effective catalyst. derpharmachemica.com |

| 2-Imidazolines | Reflux | Sodium Hydrosulfide | Mild protocol, high yield, avoids hazardous reagents. sci-hub.se |

| Substituted Imidazoles | Grinding (Solvent-Free) | None specified | Simple, economical, environmentally benign. chemijournal.com |

| Lophine Derivatives | Heating (Solvent-Free) | Benzyltriphenylphosphonium chloride | High yields, short reaction times, readily available catalyst. scispace.com |

These approaches demonstrate a clear trend toward eliminating the reliance on traditional solvents and high temperatures, paving the way for more sustainable manufacturing processes in heterocyclic chemistry.

Atom Economy and Process Efficiency Considerations

Beyond reducing waste from solvents and reagents, green chemistry emphasizes maximizing the incorporation of all reactant materials into the final product, a concept known as atom economy. rsc.orgjocpr.comwordpress.com Atom economy is a theoretical measure of reaction efficiency, calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

This metric provides a different perspective from reaction yield, as a reaction can have a 100% yield but a low atom economy if it produces a significant amount of byproducts.

In the context of synthesizing 2-chloroimidazoline, prioritizing atom economy would involve designing a synthetic route that favors certain types of reactions over others.

High Atom Economy Reactions: Addition and rearrangement reactions are inherently atom-economical as they incorporate all reactant atoms into the final product. nih.gov A cycloaddition reaction to form the imidazoline ring, for example, would be an ideal strategy.

Lower Atom Economy Reactions: Substitution and elimination reactions are less atom-economical because they inherently generate byproducts that are not part of the desired final molecule.

The table below illustrates the theoretical atom economy of different reaction types.

| Reaction Type | General Scheme | Atom Economy | Rationale |

| Addition | A + B → C | 100% | All atoms from reactants A and B are incorporated into product C. rsc.org |

| Rearrangement | A → B | 100% | Atoms of the reactant molecule are reorganized, but none are lost. |

| Substitution | A-B + C → A-C + B | < 100% | Reactant B is displaced and becomes a byproduct. |

| Elimination | A-B → A + B | < 100% | Molecule A-B splits into two or more smaller products. |

Chemical Reactivity and Transformation Pathways of 2 Chloroimidazoline Sulfate

Nucleophilic Substitution Reactions at the C-2 Position

The primary mode of reaction for 2-chloroimidazoline involves the nucleophilic substitution of the chlorine atom at the C-2 position. The imidazoline (B1206853) ring structure, particularly when protonated or in its salt form, activates the C-2 carbon towards nucleophilic attack, facilitating the displacement of the chloride leaving group. This S_N2-type reaction is a cornerstone of its application in synthetic chemistry.

Reaction with Amine Nucleophiles

Amine nucleophiles, possessing a lone pair of electrons on the nitrogen atom, readily react with 2-chloroimidazoline. uminho.ptnih.gov The reaction involves the attack of the amine's nitrogen on the electrophilic C-2 carbon of the imidazoline ring, leading to the formation of a C-N bond and displacement of the chloride ion. researchgate.netbiointerfaceresearch.com This process yields 2-aminoimidazoline (B100083) derivatives.

The reaction is general for primary and secondary amines, as well as other nitrogen-containing nucleophiles like anilines and azoles. researchgate.net For instance, reactions with o-substituted anilines have been reported. researchgate.net These reactions are typically conducted under mild conditions, often at room temperature, though they may require extended reaction times. researchgate.net It is noteworthy that the 2-chloroimidazoline itself can act as a base during the reaction. chemicalpapers.com

A significant application of this reactivity is the reaction with hydrazine (B178648) and its derivatives. The resulting 2-hydrazinoimidazoline intermediates are crucial for subsequent cyclization reactions to form fused heterocyclic systems.

Reaction with Thiol Nucleophiles

Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are highly effective nucleophiles, often more so than their alcohol or amine counterparts due to the higher polarizability and acidity of sulfur. libretexts.orgresearchgate.net Consequently, they react efficiently with 2-chloroimidazoline. The reaction proceeds via a nucleophilic attack of the sulfur atom on the C-2 carbon, displacing the chloride and forming a 2-thioether-substituted imidazoline (a 2-(alkylthio)imidazoline or 2-(arylthio)imidazoline). sci-hub.ru

This substitution reaction is analogous to the Williamson ether synthesis but with a sulfur nucleophile. researchgate.net The formation of the thiolate anion from the thiol is readily achieved with a base, and this powerful nucleophile then undergoes an S_N2 reaction. libretexts.org Documented examples include the reaction of 2-chloroimidazoline with thiophenols to yield 2-arylimino-imidazolidines. researchgate.net

Reaction with Carbon Nucleophiles

The reaction of 2-chloroimidazoline with carbon-based nucleophiles provides a direct route for forming a carbon-carbon bond at the C-2 position. While specific literature examples for the reaction of 2-chloroimidazoline with all common carbon nucleophiles are not prevalent in the conducted searches, the general principles of nucleophilic substitution suggest plausible pathways.

Common carbon nucleophiles include organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) reagents, as well as softer nucleophiles like enolates derived from β-dicarbonyl compounds. mdpi.comsarpublication.com

Organometallic Reagents : Grignard and organolithium reagents are powerful nucleophiles that readily attack electrophilic carbon centers. mdpi.com A plausible reaction would involve the attack of the carbanionic carbon of the organometallic reagent at the C-2 position of the imidazoline ring to form a 2-alkyl- or 2-aryl-imidazoline. These reactions must be carried out under strictly anhydrous conditions, as these reagents are strong bases and will react with any protic solvents or acidic protons present.

Enolates : Enolates, particularly those derived from β-dicarbonyl compounds like malonic esters or acetoacetic esters, are effective carbon nucleophiles for S_N2 reactions. sarpublication.com The reaction would proceed by generating the enolate with a suitable base (e.g., sodium ethoxide), which then attacks the 2-chloroimidazoline to yield a 2-(dicarbonyl-alkyl)imidazoline derivative.

These reactions represent valuable, if less commonly documented, pathways for the C-C bond-forming functionalization of the imidazoline core.

Cyclization and Fused Ring-Forming Reactions

2-Chloroimidazoline sulfate (B86663) is a valuable precursor for the synthesis of bicyclic and polycyclic heterocyclic compounds. These reactions typically proceed via an initial nucleophilic substitution, followed by an intramolecular cyclization step.

Formation of Imidazo-Triazole Systems

A well-documented application of 2-chloroimidazoline is in the synthesis of fused imidazo[2,1-c] uminho.ptchemicalpapers.comtriazole systems. chemicalpapers.com This transformation is achieved by reacting 2-chloroimidazoline with various hydrazides.

The reaction mechanism involves two key steps:

Nucleophilic Substitution : The terminal nitrogen atom of the hydrazide acts as a nucleophile, attacking the C-2 position of 2-chloroimidazoline to displace the chloride and form a 2-hydrazido-imidazoline intermediate. chemicalpapers.com

Intramolecular Cyclization : The newly formed intermediate undergoes a subsequent intramolecular cyclization. The second nitrogen atom of the hydrazide moiety attacks the carbonyl carbon, leading to the formation of the fused triazole ring after dehydration. chemicalpapers.com

This sequence allows for the construction of novel 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c] uminho.ptchemicalpapers.comtriazol-3(5H)-imine derivatives. chemicalpapers.com The resulting imine functionality within the fused system can be further modified, for example, by acylation with various acyl chlorides. chemicalpapers.com

| Starting Hydrazide | Reagent | Product Structure | Yield (%) | M.P. (°C) | Ref. |

| Benzoic hydrazide | 2-Chloroimidazoline | 7-(4,5-dihydro-1H-imidazol-2-yl)-2-phenyl-6,7-dihydro-2H-imidazo[2,1-c] uminho.ptchemicalpapers.comtriazol-3(5H)-imine | 65 | 218-220 | chemicalpapers.com |

| p-Toluic hydrazide | 2-Chloroimidazoline | 7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c] uminho.ptchemicalpapers.comtriazol-3(5H)-imine | 68 | 228-230 | chemicalpapers.com |

| p-Chlorobenzoic hydrazide | 2-Chloroimidazoline | 2-(4-chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c] uminho.ptchemicalpapers.comtriazol-3(5H)-imine | 72 | 230-232 | chemicalpapers.com |

Formation of Pyridazinones

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. While direct cyclocondensation of 2-chloroimidazoline to form a pyridazinone ring is not a commonly reported pathway, a plausible multi-step synthetic route can be proposed based on established chemical principles. This hypothetical pathway would utilize 2-chloroimidazoline to construct a key intermediate, which would then undergo a classical pyridazinone synthesis.

A potential synthetic strategy involves:

Formation of a Hydrazino Intermediate : First, 2-chloroimidazoline sulfate would react with a hydrazine derivative (e.g., hydrazine hydrate) in a nucleophilic substitution reaction, as described in section 3.1.1, to produce 2-hydrazino-4,5-dihydro-1H-imidazole.

Cyclocondensation : The resulting 2-hydrazinoimidazoline could then be reacted with a suitable 1,3-dicarbonyl compound or a γ-keto ester. nih.govresearchgate.netchemicalpapers.com The condensation between the hydrazine moiety and the dicarbonyl compound is a standard method for forming the pyridazinone ring. uminho.pt This reaction would likely proceed through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield an imidazoline-substituted pyridazinone.

This proposed sequence illustrates how the inherent reactivity of 2-chloroimidazoline can be leveraged as an entry point into synthetic routes for other important heterocyclic scaffolds like pyridazinones.

Intramolecular Cyclization Mechanisms

Intramolecular cyclization represents a pivotal transformation for 2-chloroimidazoline derivatives, leading to the formation of fused heterocyclic systems. For instance, in certain reactions, 2-chloroimidazoline can act as a base, facilitating the formation of an intermediate that subsequently undergoes intramolecular cyclization to yield fused imidazo-triazole derivatives. nih.gov The resulting imine moiety within these cyclized products offers a reactive site for further chemical modifications. nih.gov

The mechanisms driving these cyclizations can vary. Gold-catalyzed intramolecular cyclization, for example, can proceed via a 6-endo-dig pathway, forming a β-aryl gold-carbene intermediate which can then participate in cycloaddition reactions. nih.gov Other methods, such as those mediated by sulfuric acid, can facilitate the intramolecular cyclization of N-arylated homoallylamines to produce tetrahydro-1-benzazepines through a proposed mechanism involving protonation, electrophilic addition, and intramolecular electrophilic aromatic substitution. organic-chemistry.org Hypervalent iodine reagents can also mediate the intramolecular cyclization of thioformanilides to synthesize 2-substituted benzothiazoles. organic-chemistry.org These examples, while not all directly involving 2-chloroimidazoline sulfate, illustrate the diverse strategies and mechanistic pathways through which intramolecular cyclization can be achieved in related heterocyclic systems.

Derivatization Strategies and Functional Group Transformations

The inherent reactivity of the 2-chloroimidazoline core and its derivatives allows for a multitude of functionalization strategies, enabling the synthesis of a wide array of novel compounds.

N-Sulfonylation and Acylation Reactions

The nitrogen atoms within the imidazoline ring and its derivatives are amenable to sulfonylation and acylation. For instance, the imine moiety of fused imidazo-triazole derivatives, formed from 2-chloroimidazoline, can react with various sulfonyl chlorides and acyl chlorides to produce the corresponding sulfonamides and amides. nih.gov These reactions are often carried out in the presence of a base like triethylamine. nih.gov

The choice of leaving group in the acylating or sulfonylating agent is crucial and can significantly impact the reaction's efficiency. Studies on RNA 2'-OH acylation have shown that using 2-chloroimidazole as a leaving group enhances reactivity compared to imidazole (B134444), leading to more robust acylation. nih.govgoogle.com This principle is also observed in sulfonylation reactions, where more electron-withdrawing leaving groups can promote higher reactivity, although this must be balanced against the potential for hydrolysis. acs.orgresearchgate.net

Table 1: Examples of N-Sulfonylation and Acylation Products from Imidazoline Derivatives

| Starting Material | Reagent | Product Type | Reference |

| Fused imidazo-triazole imine | Acyl chloride | Amide | nih.gov |

| Fused imidazo-triazole imine | Sulfonyl chloride | Sulfonamide | nih.gov |

| RNA | Acylimidazole with 2-chloroimidazole leaving group | Acylated RNA | nih.govgoogle.com |

| RNA | Aryl sulfonyltriazole | Sulfonylated RNA | acs.orgresearchgate.net |

Reactions with Isocyanates and Isothiocyanates for Urea (B33335) and Thiourea (B124793) Derivatives

The imine functionality of 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c] nih.govnih.govresearchgate.nettriazol-3(5H)-imines, derived from 2-chloroimidazoline, readily reacts with aryl isocyanates and aryl isothiocyanates. nih.gov These reactions lead to the formation of corresponding urea and thiourea derivatives, respectively. nih.gov Isocyanates and isothiocyanates are known to be highly reactive towards nucleophiles like amines and thiols. excli.deoregonstate.eduresearchgate.net The synthesis of isothiocyanates themselves can be achieved from primary amines through various methods, including the use of carbon disulfide. organic-chemistry.org

Table 2: Synthesis of Urea and Thiourea Derivatives

| Reactant | Reagent | Product | Reference |

| Fused imidazo-triazole imine | Aryl isocyanate | Urea derivative | nih.gov |

| Fused imidazo-triazole imine | Aryl isothiocyanate | Thiourea derivative | nih.gov |

Oxidation Reactions

Oxidation reactions are fundamental in transforming imidazoline derivatives. For example, a 2-butyl-4-chloro-5-hydroxymethyl imidazole can be oxidized to the corresponding imidazole aldehyde using hydrogen peroxide as an oxidant and sodium tungstate (B81510) as a catalyst. google.com Redox reactions, in general, involve the transfer of electrons where one species is oxidized (loses electrons) and another is reduced (gains electrons). bccampus.calibretexts.orglibretexts.orgsavemyexams.com The oxidizing agent is the species that gets reduced, and the reducing agent is the one that gets oxidized. yale.edu In the context of environmental chemistry, sulfate radicals (SO₄˙⁻) are powerful oxidants used in advanced oxidation processes to degrade organic contaminants. osti.govrsc.org

Reduction Reactions

Reduction reactions are equally important in the functionalization of imidazoline-related structures. For example, in the synthesis of certain compounds, a nitrile group can be reduced to an amine. google.com The process of reduction involves a decrease in the oxidation state of an atom, often through the gain of electrons. savemyexams.com In many redox reactions, identifying the species that is oxidized and reduced is key to understanding the transformation. libretexts.orglibretexts.org For example, in the reaction of zinc with a silver salt solution, silver ions are reduced to elemental silver while copper is oxidized. bccampus.ca

Mechanistic Investigations of 2-Chloroimidazoline Reactivity

Understanding the reaction mechanisms of 2-chloroimidazoline and its derivatives is crucial for controlling reaction outcomes and designing new synthetic routes. For instance, in the formation of fused imidazo-triazole derivatives, 2-chloroimidazoline acts as a base in the initial step, leading to an intermediate that then undergoes intramolecular cyclization. nih.gov

Mechanistic studies often employ computational methods, such as density functional theory (DFT), to model reaction pathways and transition states. researchgate.netosti.govrsc.org For example, DFT calculations have been used to investigate the activation energies of oxidation reactions involving sulfate radicals. osti.govrsc.org In gold-catalyzed reactions, mechanistic studies have identified β-aryl gold-carbene species as key intermediates in cascade reactions involving cyclization and cycloaddition. nih.gov Plausible mechanisms for palladium-catalyzed intramolecular cyclizations have also been proposed. researchgate.net These investigations provide valuable insights into the electronic and steric factors that govern the reactivity of these heterocyclic systems.

Elucidation of Reaction Intermediates

In chemical reactions, a reaction intermediate is a transient molecular entity that is formed from the reactants and reacts further to create the final products. wikipedia.orglibretexts.org These species exist for a very short time and are often highly reactive, making their direct observation challenging. nih.gov For reactions involving 2-chloroimidazoline sulfate, the nature of the intermediate formed is highly dependent on the specific reaction pathway, such as nucleophilic substitution or metal-catalyzed processes.

In nucleophilic substitution reactions, a common pathway for 2-haloimidazoline derivatives, the reaction likely proceeds through the formation of a tetrahedral intermediate. This occurs when a nucleophile attacks the electrophilic carbon atom at the C2 position of the imidazoline ring. The presence of the electron-withdrawing chlorine atom enhances the electrophilicity of this carbon, making it susceptible to attack.

Computational studies on analogous imidazoline systems provide further insight into potential intermediates. For instance, in reactions with dihalogens, imidazoline derivatives can form initial charge-transfer (CT) complexes, which then transform into "T-shaped" intermediate adducts before yielding the final product. nih.gov Although these specific intermediates are studied in a different context, they highlight the capacity of the imidazoline ring to stabilize various transient structures.

Step 1: A + B → X

Step 2: X → D

Transition State Analysis in Key Organic Reactions

Transition state analysis is a fundamental tool for understanding the kinetics and mechanisms of chemical reactions. The transition state represents the highest energy point along the reaction coordinate, and its structure determines the activation energy required for the reaction to proceed. nih.govnih.gov Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable method for modeling these fleeting structures and calculating their energy barriers. dergipark.org.trjmaterenvironsci.com

While specific transition state analyses for 2-chloroimidazoline sulfate are not extensively documented, studies on related imidazoline-catalyzed reactions provide valuable models. For example, in the enantioselective hydrophosphonylation of ketimines catalyzed by a chiral imidazoline-phosphoric acid, DFT calculations were used to propose transition state models that explain the observed stereoselectivity. bohrium.com

Similarly, computational studies on the oxypalladation step in reactions catalyzed by palladacyclic imidazoline-naphthalene (PIN) complexes have been performed to understand diastereoselection. nih.gov The calculations modeled the addition of an acid to an imidate derivative, identifying four potential transition state structures. The relative energies of these transition states determine which reaction pathway is favored, and thus which product enantiomer is formed in excess. nih.gov

| Transition State Structure | Description | Calculated Relative Energy (ΔΔE‡, kcal/mol) | Resulting Product Enantiomer |

|---|---|---|---|

| 29 | Allylic C-C π-bond is cis to the Pd-C(1) bond | 0.0 | R (Major) |

| 30 | Allylic C-C π-bond is cis to the Pd-C(1) bond | +0.2 | S (Minor) |

| 31 | Allylic C-C π-bond is trans to the Pd-C(1) bond | +4.0 | R (Major) |

| 32 | Allylic C-C π-bond is trans to the Pd-C(1) bond | +5.4 | S (Minor) |

As the table demonstrates, transition state 29 has the lowest relative energy, indicating it is the most favorable pathway, which aligns with the experimental observation that the R enantiomer is the major product. nih.gov The small energy difference between structures 29 and 30 (0.2 kcal/mol) explains why a minor amount of the S enantiomer is also formed. nih.gov This type of analysis is critical for designing more selective catalysts and optimizing reaction conditions. In some complex reactions, a single transition state can even lead to two distinct mechanistic pathways and products. wayne.edu

Comparative Reactivity Studies with Related Imidazoline Analogues

The reactivity of 2-chloroimidazoline is significantly influenced by the chloro substituent at the C2 position. Comparative studies with other imidazoline analogues reveal the critical role of this substituent in modulating the compound's electrophilicity and leaving group ability.

Studies on RNA acylation have shown that replacing a simple imidazole leaving group with a 2-chloroimidazole group enhances the reagent's reactivity. rsc.orgnih.gov The electron-withdrawing nature of the chlorine atom makes the 2-chloroimidazole a better leaving group, which results in a more reactive species. nih.gov This increased reactivity, however, is often balanced against the stability of the reagent in aqueous solutions, as highly reactive compounds may hydrolyze quickly before reacting with the intended target. acs.org

| Reagent Type | Leaving Group | Aqueous Half-life (t1/2) | Relative Reactivity |

|---|---|---|---|

| Acylimidazole | Imidazole | ~7 days | Low |

| Acylimidazolecarbamate | 2-Chloroimidazole | ~1.5 hours | High |

| Acylimidazole | 2-Trifluoromethylimidazole | ~4 hours | Moderate |

| Acylimidazole | 2-Cyanoimidazole | ~4 minutes | Very High |

The data clearly show that substituents on the imidazole ring dramatically alter reactivity. While the 2-chloroimidazole derivative is significantly more reactive than the unsubstituted parent compound, other electron-withdrawing groups like cyano can increase reactivity even further. acs.org

Computational studies comparing the reactions of dihalogens (Cl₂, Br₂, I₂) with imidazoline-2-thione derivatives also provide insight. These studies show that the stability of the resulting adducts and the energy barriers for their formation are dependent on the specific halogen, with the energy profile for chlorine differing from that of bromine and iodine. nih.gov In general, for halogen-metal exchange reactions, the reactivity of halo-imidazoles often follows the order of leaving group ability, which is typically I > Br > Cl. psu.edu This trend underscores the importance of the C-X bond strength in determining the reaction pathway and rate.

Role of the Sulfate Counterion in Reaction Kinetics and Selectivity

The counterion paired with a reactive species can play a significant, though sometimes subtle, role in directing reaction kinetics and selectivity. nih.gov In the case of 2-chloroimidazoline sulfate, the sulfate anion (SO₄²⁻) is generally considered a weakly coordinating or non-coordinating counterion. acs.orgthermofisher.com This is due to its large size and delocalized dianion charge, which minimizes its nucleophilicity and its tendency to form tight ion pairs with cationic intermediates.

This non-interfering nature is often advantageous. In many catalytic reactions, particularly those involving cationic metal centers, strongly coordinating counterions can bind to the catalyst, inhibiting its activity. acs.org Studies on palladium-catalyzed copolymerization have shown a distinct order of reactivity based on the counterion, with catalysts having weakly coordinating anions like SbF₆⁻ exhibiting much higher activity than those with more strongly coordinating ones like CF₃SO₃⁻. acs.org

However, the counterion is not always a passive spectator. In some systems, the anion is crucial for reactivity. For example, one study found that a zinc-promoted cyclization reaction required the presence of an acetate (B1210297) counterion and did not proceed with either zinc(II) sulfate or zinc(II) chloride, suggesting a direct role for acetate in the reaction mechanism, possibly as a base. nih.gov In other cases, even a weakly coordinating ion like trifluoroacetate (B77799) (CF₃CO₂⁻) was shown to accelerate a reaction by acting as a general base to deprotonate an intermediate, thereby preventing a reverse reaction. beilstein-journals.org

| Reaction System | Counterion | Observed Effect | Reference |

|---|---|---|---|

| Pd-Catalyzed CO/Styrene Copolymerization | SbF₆⁻, PF₆⁻, BF₄⁻ (Weakly coordinating) | Higher catalytic activity | acs.org |

| Pd-Catalyzed CO/Styrene Copolymerization | CF₃SO₃⁻, BPh₄⁻ (More coordinating) | Lower catalytic activity | acs.org |

| Zinc-Promoted Cyclization of Cydo | Acetate (CH₃COO⁻) | Reaction proceeds to form product | nih.gov |

| Zinc-Promoted Cyclization of Cydo | Sulfate (SO₄²⁻), Chloride (Cl⁻) | Reaction does not proceed | nih.gov |

| Reaction of Iminium Ion with Pyrrole | Trifluoroacetate (CF₃CO₂⁻) | Accelerated reaction rate (acts as general base) | beilstein-journals.org |

For 2-chloroimidazoline sulfate, the sulfate counterion's primary role is likely to provide charge balance while remaining chemically inert, thus allowing the intrinsic reactivity of the 2-chloroimidazoline cation to dominate. It is unlikely to act as a competing nucleophile or a strong base. However, it can still influence the reaction environment by affecting the ionic strength and solvation properties of the medium, which in turn can have a modest impact on reaction rates and the stability of charged intermediates. researchgate.net

Structural Characterization and Spectroscopic Analysis in Chemical Research

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Modern chemical research relies on a suite of sophisticated spectroscopic tools to probe molecular structures. These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offer complementary information that, when combined, provides a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that exploits the magnetic properties of atomic nuclei. savemyexams.com It provides detailed information about the chemical environment of individual atoms within a molecule. For 2-Chloroimidazoline sulfate (B86663), various NMR experiments are crucial for assigning the resonances of its constituent protons and carbons, and for establishing their connectivity.

Proton (¹H) NMR spectroscopy is used to identify the chemical environments of hydrogen atoms in a molecule. savemyexams.com In a study of ferrocenyl imidazole (B134444) derivatives, which share the imidazole ring with the compound of interest, characteristic resonances for imidazole protons were observed in the range of 6.77-7.66 ppm. researchgate.netresearchgate.net For 2-chloroimidazoline, the protons on the imidazoline (B1206853) ring would be expected to show distinct signals based on their electronic surroundings. The methylene (B1212753) (CH₂) groups in the imidazoline ring typically exhibit signals in specific regions of the ¹H NMR spectrum. mdpi.com Analysis of related imidazolium (B1220033) salts showed that the protons on the imidazolium ring appear at distinct chemical shifts, for instance, at 10.7 ppm, and between 7.0-7.6 ppm. rsc.org

Table 1: Representative ¹H NMR Data for Imidazole-related Structures

| Functional Group | Chemical Shift (ppm) Range | Reference |

|---|---|---|

| Imidazole Protons | 6.77 - 7.66 | researchgate.netresearchgate.net |

| Imidazolium Proton | 10.7 | rsc.org |

| Imidazolium Protons | 7.0 - 7.6 | rsc.org |

| Methylene Protons (Imidazoline) | 3.38 - 4.79 | mdpi.com |

This table is for illustrative purposes and actual shifts for 2-Chloroimidazoline sulfate may vary.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. chemguide.co.uk Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum. For imidazole derivatives, the carbon atoms of the imidazole ring have been reported to resonate between 124.87-132.43 ppm. researchgate.netresearchgate.net In a study of 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c] researchgate.nethmdb.cacopernicus.orgtriazol-3(5H)-imines, the quaternary carbon atom C2=N of the 4,5-dihydro-1H-imidazole ring was observed at approximately 155 ppm. mdpi.com The chemical shifts in ¹³C NMR are sensitive to the electronic environment, with carbons attached to electronegative atoms like chlorine appearing at different fields. organicchemistrydata.org

Table 2: Representative ¹³C NMR Data for Imidazole-related Structures

| Carbon Environment | Chemical Shift (ppm) Range | Reference |

|---|---|---|

| Imidazole Carbons (C5/C6) | 124.87 - 132.43 | researchgate.netresearchgate.net |

| Quaternary Carbon (C=N in dihydroimidazole) | ~155 | mdpi.com |

This table is for illustrative purposes and actual shifts for 2-Chloroimidazoline sulfate may vary.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms. harvard.edu Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) shows longer-range (2-3 bond) correlations between protons and carbons. These experiments are essential for unambiguously assigning all the proton and carbon signals and piecing together the molecular structure of 2-Chloroimidazoline sulfate. mdpi.com For instance, 2D NMR was used to identify different monosaccharide species and their linkages in a complex polysaccharide. researchgate.net

Solid-state NMR (ssNMR) is a specialized technique used to study molecules in their solid, crystalline form. nih.gov It is particularly valuable for characterizing materials that are insoluble or where the solid-state structure is of primary interest. rsc.org ssNMR can provide information on polymorphism (the existence of different crystalline forms), molecular conformation, and packing in the solid state. copernicus.org For instance, ssNMR has been used to distinguish between different hydrated forms of calcium oxalate (B1200264) and to study the structure of metal-organic frameworks. copernicus.orgrsc.org For 2-Chloroimidazoline sulfate, ssNMR could be used to study its crystalline structure and the interactions between the 2-chloroimidazolinium cation and the sulfate anion in the solid state. pascal-man.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. lcms.cz It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net For 2-Chloroimidazoline sulfate, electrospray ionization (ESI) would be a suitable ionization method, as it is gentle and effective for ionic compounds. The resulting mass spectrum would show a peak corresponding to the molecular ion of the 2-chloroimidazolinium cation and potentially fragments that provide clues about its structure. nih.gov The exact mass measurement from high-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ion with high accuracy. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Chloroimidazoline sulfate |

| Ferrocenyl imidazole |

| Imidazolium salts |

| 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c] researchgate.nethmdb.cacopernicus.orgtriazol-3(5H)-imines |

| Calcium oxalate |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. This technique allows for the calculation of an exact mass, which can then be used to deduce the molecular formula. For the 2-chloroimidazolinium cation, the positively charged component of 2-Chloroimidazoline sulfate, the elemental formula is C₃H₆ClN₂⁺.

The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element. The presence of chlorine, with its two common isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio of natural abundance, results in a characteristic isotopic pattern in the mass spectrum, with two peaks separated by two m/z units (M+ and M+2) and a corresponding 3:1 intensity ratio. chemguide.co.uk This pattern is a definitive indicator for the presence of a single chlorine atom in the molecule or its fragments.

Table 1: Theoretical HRMS Data for 2-Chloroimidazolinium Cation

| Parameter | Value |

| Molecular Formula | C₃H₆ClN₂⁺ |

| Isotope | ³⁵Cl |

| Calculated Exact Mass | 105.0214 |

| Isotope | ³⁷Cl |

| Calculated Exact Mass | 107.0185 |

Fragmentation Pattern Analysis for Structural Features

Mass spectrometry not only provides the molecular mass but also offers structural information through the analysis of fragmentation patterns. savemyexams.com When the molecular ion is subjected to energy, it breaks into smaller, charged fragments. The pattern of these fragments serves as a molecular fingerprint. savemyexams.com

For the 2-chloroimidazolinium cation, fragmentation is expected to occur at the weakest bonds. libretexts.org Key fragmentation pathways would likely involve the loss of neutral molecules such as hydrogen chloride (HCl) or the opening of the imidazoline ring. The stability of the resulting fragment ions, such as the formation of stable carbocations, often dictates the most prominent peaks in the spectrum. youtube.com The analysis of the m/z values of these fragments allows for the reconstruction of the original molecule's structure. youtube.com For instance, a peak corresponding to the loss of 36 amu (HCl) would strongly suggest the initial presence of a chloro-substituted structure.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. scirp.orglew.ro These methods are complementary and probe the vibrational modes of the molecular structure.

In 2-Chloroimidazoline sulfate, several functional groups give rise to characteristic absorption or scattering bands. The imidazoline ring features N-H and C=N bonds. The N-H stretching vibrations are typically observed in the IR spectrum in the region of 3200-3500 cm⁻¹. lew.ro The C=N stretching vibration of the imidazoline ring is expected to appear around 1640-1650 cm⁻¹. lew.ro

The sulfate anion (SO₄²⁻) also has distinct vibrational modes. The most intense Raman band for the sulfate ion is the symmetric stretching mode (ν₁) which appears as a strong, sharp peak around 981 cm⁻¹. rruff.inforesearchgate.net The asymmetric stretching (ν₃) and bending modes (ν₂ and ν₄) of the sulfate ion are also observable, typically in the IR spectrum, around 1100 cm⁻¹ and 610-670 cm⁻¹ respectively. rruff.infomdpi.com

Table 2: Predicted Characteristic IR and Raman Bands for 2-Chloroimidazoline sulfate

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| N-H (Imidazoline) | Stretching | 3200 - 3500 | IR |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | IR, Raman |

| C=N (Imidazoline) | Stretching | 1640 - 1650 | IR, Raman |

| SO₄²⁻ | Symmetric Stretch (ν₁) | ~981 | Raman |

| SO₄²⁻ | Asymmetric Stretch (ν₃) | ~1100 | IR |

| SO₄²⁻ | Bending (ν₄) | 610 - 670 | IR |

| C-Cl | Stretching | 600 - 800 | IR |

A deeper analysis of the vibrational spectra can distinguish between different types of movements, such as stretching and bending. sci.am For the imidazoline ring, in-plane and out-of-plane bending vibrations of C-H and N-H groups occur at lower frequencies, contributing to the fingerprint region of the spectrum (<1500 cm⁻¹). sci.am The interaction between the 2-chloroimidazolinium cation and the sulfate anion through hydrogen bonding can cause shifts in the vibrational frequencies of the involved groups, particularly the N-H and S=O bonds, providing further structural insights. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. msu.edu The absorbing groups in a molecule are known as chromophores. shu.ac.uk In 2-Chloroimidazoline, the primary chromophore is the carbon-nitrogen double bond (C=N) within the imidazoline ring.

This chromophore allows for electronic transitions, primarily of two types:

π → π* transitions: An electron is promoted from a π bonding orbital to a π* anti-bonding orbital. These transitions are typically strong and occur in unsaturated systems. shu.ac.uktanta.edu.eg

n → π* transitions: An electron from a non-bonding orbital (the lone pair on the nitrogen atom) is excited to a π* anti-bonding orbital. shu.ac.ukuzh.ch These transitions are generally weaker and occur at longer wavelengths compared to π → π* transitions. uzh.ch

The resulting UV-Vis spectrum, a plot of absorbance versus wavelength, will show absorption maxima (λmax) characteristic of these electronic transitions, helping to confirm the presence of the imidazoline ring system. azooptics.com The exact position and intensity of these peaks can be influenced by the solvent and substitution on the ring.

X-ray Crystallography for Absolute and Relative Stereochemistry

While a specific crystal structure for 2-Chloroimidazoline sulfate is not publicly documented, analysis of related structures, such as other imidazoline salts and crystalline sulfates, provides a strong basis for understanding its solid-state structure. nih.govnih.gov In the crystalline state, 2-Chloroimidazoline sulfate would consist of an ionic lattice of 2-chloroimidazolinium cations and sulfate anions.

The structure would be primarily stabilized by electrostatic interactions and an extensive network of hydrogen bonds. nih.govcsic.es The protonated nitrogen atoms of the imidazolinium cation would act as hydrogen bond donors, interacting with the oxygen atoms of the sulfate anion, which act as hydrogen bond acceptors. researchgate.net X-ray diffraction would precisely measure these hydrogen bond distances and angles, confirming the ionic nature of the compound and revealing the packing arrangement of the ions in the crystal lattice. rsc.orgresearchgate.net

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SC-XRD) stands as a definitive method for determining the three-dimensional atomic and molecular structure of crystalline compounds. uol.dewikipedia.org This technique involves directing X-rays at a single crystal of the substance, which causes the X-rays to diffract in a unique pattern of spots or reflections. uol.de By analyzing the positions and intensities of these reflections, researchers can generate a precise three-dimensional model of the electron density within the crystal, revealing the exact arrangement of atoms, as well as bond lengths and angles. uol.dewikipedia.org

In the context of imidazoline derivatives, SC-XRD has been instrumental in confirming molecular structures and understanding intermolecular interactions. For instance, studies on related imidazole compounds have utilized SC-XRD to elucidate crystal structures, revealing details about conformations and the stabilizing effects of hydrogen bonds. researchgate.netmdpi.com The structural analysis of a sulfate complex with an azamacrocycle, for example, showed that a sulfate ion was encapsulated within the macrocyclic cavity through eight hydrogen bonds. ku.edu This highlights the capability of X-ray diffraction to detail the intricate interactions between a host molecule and a sulfate anion. ku.edu

For 2-chloroimidazoline sulfate, obtaining a single crystal suitable for SC-XRD analysis would be a critical step in its definitive structural characterization. The resulting data would provide unambiguous proof of its molecular structure, including the covalent bond between the chlorine atom and the imidazoline ring, and the ionic interaction with the sulfate counter-ion.

Micro-Electron Diffraction (MicroED) for Microcrystalline Samples

When single crystals of sufficient size for conventional X-ray diffraction are unattainable, micro-electron diffraction (MicroED) offers a powerful alternative for structural elucidation. nih.govhhu.de This cryo-electron microscopy technique can determine the atomic structure of small molecules and macromolecules from nanocrystals or microcrystals, which are often too small for X-ray analysis. nih.govjeol.com The high scattering cross-section of electrons compared to X-rays allows for the collection of high-quality diffraction data from extremely small crystalline samples. jeol.com

The utility of MicroED has been demonstrated in the structural analysis of various organic and inorganic compounds, including those from complex mixtures. hhu.decaltech.edu For instance, MicroED has been successfully applied to determine the crystal structures of various plant-derived microcrystals, such as sodium chloride, sodium sulphate, and calcium sulphate dihydrate. mdpi.com This demonstrates the technique's capability to analyze sulfate-containing compounds from biological matrices. mdpi.com The method involves collecting a series of electron diffraction patterns while continuously tilting the microcrystal, which helps to minimize dynamical scattering effects. jeol.com

For 2-chloroimidazoline sulfate, which may prove challenging to crystallize into larger single crystals, MicroED presents a viable pathway for obtaining its atomic-resolution structure. This would be particularly beneficial for analyzing small, imperfect, or heterogeneous crystalline samples.

Chromatographic Methods for Research Sample Purity and Isolation

Chromatographic techniques are indispensable tools in chemical research for the separation, identification, and purification of compounds. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two of the most powerful and widely used methods.

High-Performance Liquid Chromatography (HPLC) for Compound Purity Assessment

High-performance liquid chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds. researchgate.netcabidigitallibrary.org The method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. mdpi.com The purity of the sample is determined by the presence of a single major peak, with the area of the peak being proportional to the concentration of the compound.

In the analysis of imidazoline derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. mdpi.com For sulfate-containing compounds, HPLC methods have been developed for their quantification in various matrices. helixchrom.comijnrd.org For example, an HPLC method using a C18 column and a mobile phase of sulfate buffer and acetonitrile (B52724) has been validated for the determination of colistin (B93849) sulfate. researchgate.net The use of a suitable detector, such as a UV detector or an evaporative light scattering detector (ELSD), is crucial for the detection of compounds that may lack a strong chromophore. lcms.cz

Table 1: Representative HPLC Parameters for Analysis of Related Compounds

| Parameter | Setting | Reference |

|---|---|---|

| Column | C18, 4.6 x 250 mm | ijnrd.org |

| Mobile Phase | Methanol (B129727):Water (30:70 v/v) | ijnrd.org |

| Flow Rate | 1.0 mL/min | ijnrd.org |

This table presents typical parameters and may require optimization for 2-chloroimidazoline sulfate.

Enantioselective HPLC for Chiral Imidazolines

Many imidazoline derivatives are chiral, existing as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, their separation and analysis are of great importance. Enantioselective HPLC is the primary technique used for this purpose. mdpi.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Polysaccharide-based CSPs, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate), have proven to be highly effective for the enantioseparation of chiral imidazolines. mdpi.commdpi.com Research has shown that under reversed-phase conditions, these columns can successfully resolve the enantiomers of numerous chiral imidazolines with good resolution and selectivity. mdpi.com The choice of mobile phase, often a mixture of an aqueous buffer and organic modifiers like acetonitrile or methanol, plays a critical role in achieving optimal separation. mdpi.commdpi.com

Table 2: Example of Enantioselective HPLC for Chiral Imidazolines

| Parameter | Condition | Reference |

|---|---|---|

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralpak® IB) | mdpi.com |

| Mobile Phase | 40 mM NH4OAc/ACN/MeOH | mdpi.com |

| Mode | Reversed-Phase (RP) | mdpi.com |

This table illustrates conditions used for related chiral imidazolines and would serve as a starting point for method development for a chiral analog of 2-chloroimidazoline sulfate.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Purity

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. spectroinlets.com It is particularly well-suited for the analysis of volatile and thermally stable compounds. mdpi.com In GC, a sample is vaporized and separated into its components as it travels through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound that acts as a chemical fingerprint. spectroinlets.com

While 2-chloroimidazoline sulfate itself is a salt and thus non-volatile, GC-MS is an invaluable tool for identifying and quantifying volatile impurities and byproducts that may be present from its synthesis. rsc.org For instance, the starting materials or reaction solvents could be potential volatile impurities. The analysis of sulfate-containing compounds by GC-MS is also possible after derivatization or enzymatic removal of the sulfate group to increase volatility. mdpi.com Metabolomic studies have successfully used GC-MS to identify and quantify compounds like indoxyl sulfate in biological samples, demonstrating the technique's applicability to sulfate-containing molecules, albeit often with sample preparation. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Chloroimidazoline sulfate |

| Acetonitrile |

| Calcium sulphate dihydrate |

| Carbon dioxide |

| Cellulose tris(3,5-dimethylphenylcarbamate) |

| Chlorine |

| Colistin sulfate |

| Indoxyl sulfate |

| Methanol |

| Sodium chloride |

| Sodium sulphate |

Theoretical and Computational Studies of 2 Chloroimidazoline Sulfate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are a cornerstone in the theoretical analysis of molecular systems. rsc.org For 2-chloroimidazoline sulfate (B86663), these calculations have been instrumental in elucidating its fundamental chemical characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.netgithub.io It is particularly effective for predicting molecular geometries and electronic properties. researchgate.net For compounds related to 2-chloroimidazoline, DFT calculations, often using the B3LYP functional with a 6-31G** basis set, have been employed to achieve optimized molecular geometries. dntb.gov.uainpressco.com This process minimizes the energy of the molecule to find its most stable three-dimensional arrangement.

The optimized geometry provides crucial data on bond lengths and bond angles, which are fundamental to understanding the molecule's structure. For instance, in related substituted imidazole (B134444) compounds, theoretical calculations have been used to determine these parameters, which are then often compared with experimental data from X-ray crystallography to validate the computational model. scienceopen.com

Table 1: Representative Theoretical Bond Lengths and Angles for Imidazole Derivatives

| Parameter | Bond | Theoretical Value (Å or °) |

| Bond Length | C=N | 1.34 |

| C-N | 1.38 | |

| C-C | 1.36 | |

| C-Cl | 1.73 | |

| Bond Angle | N-C-N | 110.0 |

| C-N-C | 108.0 |

Note: The values presented are illustrative and based on general findings for imidazole derivatives. Actual calculated values for 2-chloroimidazoline sulfate may vary.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deias.ac.in The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. uni-muenchen.de Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack.

For imidazole-containing molecules, MEP analysis helps to identify the most likely sites for protonation and other electrostatic interactions. uni-muenchen.decore.ac.uk In the case of 2-chloroimidazoline, the nitrogen atoms of the imidazole ring are expected to be regions of significant negative potential, making them key sites for interaction. uni-muenchen.de The analysis of the MEP is crucial for understanding how the molecule interacts with other species, including the sulfate counter-ion. ias.ac.inrsc.org

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. wuxibiology.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

For derivatives of 2-chloroimidazoline, FMO analysis can predict the most probable sites for reaction. researchgate.net The distribution of the HOMO and LUMO densities across the molecule highlights the regions that are most involved in electron donation and acceptance, respectively. ethz.ch

Table 2: Illustrative FMO Data for Imidazole Derivatives

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are representative and can vary based on the specific computational method and basis set used.

Bond Dissociation Energies (BDE)

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. orgoreview.comlibretexts.org It provides a measure of the strength of a chemical bond. orgoreview.com Theoretical calculations can provide reliable estimates of BDEs, which are useful for understanding reaction mechanisms and the thermal stability of a compound. savemyexams.com For 2-chloroimidazoline sulfate, calculating the BDE of the C-Cl bond is of particular interest, as this bond is likely to be involved in many of its chemical reactions. The strength of this bond influences the compound's reactivity and potential synthetic applications. researchgate.netdoubtnut.com

Fukui Functions for Reactivity Site Prediction

Fukui functions are used within the framework of DFT to identify the most reactive sites in a molecule. conicet.gov.ar They describe the change in electron density at a particular point in the molecule when an electron is added or removed. nih.gov There are different types of Fukui functions to predict sites for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). researchgate.net This analysis provides a more detailed and quantitative picture of reactivity than MEP or FMO analysis alone. uchile.cl For 2-chloroimidazoline, Fukui functions can pinpoint which atoms are most susceptible to attack, offering precise insights into its chemical behavior. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about the static properties of a single molecule, molecular modeling and dynamics simulations offer insights into the behavior of molecules over time and in different environments. scifiniti.commdpi.com

Molecular dynamics (MD) simulations, in particular, are powerful for studying the conformational changes of molecules and their interactions with other molecules, such as solvents or biological macromolecules. nih.govmdpi.comnih.gov For 2-chloroimidazoline sulfate, MD simulations could be used to study its behavior in aqueous solution, including the interaction between the 2-chloroimidazolinium cation and the sulfate anion, and how water molecules solvate these ions. rsc.org These simulations can reveal information about the stability of the ion pair and the dynamics of their association and dissociation. frontiersin.orgmdpi.com Such studies are crucial for understanding the compound's properties in a realistic chemical environment. nih.gov

Conformational Analysis and Flexibility Studies

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties. For 2-chloroimidazoline sulfate, this involves identifying the stable arrangements of its atoms in space, which are determined by rotations around single bonds. taylorandfrancis.com The inherent flexibility of the imidazoline (B1206853) ring, coupled with the presence of the chloro and sulfate substituents, gives rise to a complex potential energy surface with multiple local minima corresponding to different conformers.

Computational methods, such as ab initio and Density Functional Theory (DFT) calculations, are employed to explore this conformational space. By systematically varying dihedral angles and calculating the corresponding energies, a conformational map can be generated. These studies often reveal the most stable conformer, which is the geometry the molecule is most likely to adopt. For cyclic structures like 2-chloroimidazoline, ring puckering is a key determinant of conformation. taylorandfrancis.com

The flexibility of the molecule is also a critical aspect, as it dictates how the molecule might adapt its shape to interact with its environment, for instance, in a biological receptor site or a crystal lattice. nih.gov Molecular flexibility is not just about the existence of multiple conformers but also about the energy barriers between them. Low energy barriers indicate a highly flexible molecule, while high barriers suggest a more rigid structure. uq.edu.au

Table 1: Hypothetical Conformational Energy Profile of 2-Chloroimidazoline

| Conformer | Dihedral Angle (N-C-C-N) (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Chair | 180 | 0.00 | 75.3 |

| Twist-Boat | 120 | 1.25 | 14.1 |

| Boat | 60 | 2.50 | 8.9 |

Note: This table is illustrative and based on typical findings for similar cyclic compounds. Actual values for 2-chloroimidazoline sulfate would require specific computational studies.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While conformational analysis provides a static picture of stable structures, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change. iitm.ac.in This allows for the exploration of a wide range of molecular motions, from bond vibrations and angle bending to large-scale conformational changes. iaanalysis.com

For 2-chloroimidazoline sulfate, MD simulations can reveal how the molecule behaves in different environments, such as in a solvent or interacting with other molecules. nih.gov These simulations can provide insights into:

Conformational transitions: Observing the molecule as it moves between different stable conformations. mdpi.com

Solvent effects: How the presence of a solvent, like water, influences the molecule's structure and dynamics.

Interaction patterns: How the molecule interacts with other species, which is crucial for understanding its chemical reactivity and potential biological activity. iaanalysis.com

The results of MD simulations are often analyzed to determine average properties, fluctuations, and the timescales of different dynamic processes. iaanalysis.com

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of molecules. nih.gov

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. nih.gov Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of molecules with increasing accuracy. researchgate.net The process typically involves:

Optimizing the molecular geometry of 2-chloroimidazoline sulfate at a chosen level of theory.

Calculating the NMR shielding tensors for this optimized geometry.

Referencing the calculated shielding values to a standard, such as tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts.